REACTION_CXSMILES
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O1[C:5]2[CH2:6][CH2:7][CH2:8][CH:9]([NH2:10])[C:4]=2[CH:3]=[CH:2]1.[CH3:11][O:12][C:13]1C=CC=C2[C:14]=1CCCC2=O>>[CH3:11][O:12][C:13]1[CH:14]=[CH:2][CH:3]=[C:4]2[C:5]=1[CH2:6][CH2:7][CH2:8][CH:9]2[NH2:10]
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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O1C=CC2=C1CCCC2N
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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COC1=C2CCCC(C2=CC=C1)=O
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Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
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Name
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Type
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product
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Smiles
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COC1=C2CCCC(C2=CC=C1)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |